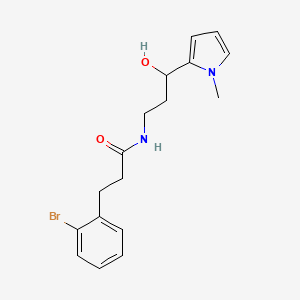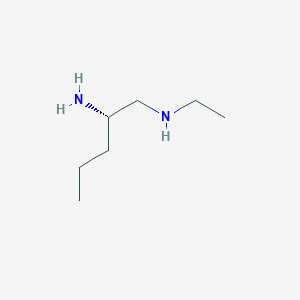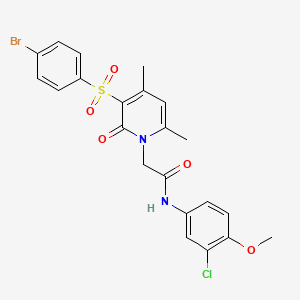![molecular formula C17H16N4O3S B2490029 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide CAS No. 1798525-02-6](/img/structure/B2490029.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multiple steps, including the formation of intermediate compounds, use of catalysts, and specific reaction conditions to achieve the desired product. For instance, compounds like 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide have been synthesized through a sequence of reactions characterized by elemental analysis, spectral characterization (FT-IR, NMR, MS, UV-visible spectra), and X-ray crystallography to confirm the structure (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using spectroscopic methods and X-ray crystallography. Such analyses reveal detailed information about the molecule's geometry, including bond lengths, angles, and conformation. The molecular structure is crucial for understanding the compound's reactivity and properties. The analysis might show, for example, the presence of intramolecular hydrogen bonds and π-π stacking interactions, contributing to the stability and reactivity of the compound (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with other chemical species, leading to the formation of new compounds. For example, 1,3-dipolar cycloaddition and rearrangement reactions are common for synthesizing novel benzamide derivatives (Liu et al., 2014). These reactions are typically catalyst-free and can proceed under mild conditions, indicating the compound's reactive nature and potential for further chemical transformations.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, provide insight into the compound's behavior in different environments and its suitability for various applications. The crystal structure, determined through X-ray diffraction, reveals the arrangement of molecules in the solid state and their interaction through hydrogen bonding and other non-covalent interactions (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for further functionalization, are critical for the compound's applications. Studies on similar compounds reveal that they can undergo a range of chemical reactions, leading to a wide variety of products with potential applications in medicinal chemistry and material science (Liu et al., 2014).
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Research on similar compounds to N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide indicates potential as antibacterial agents. For instance, a study designed and synthesized analogs displaying significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Crystal Structure Analysis
These compounds have also been explored for their crystal structures. A study on new pyrazole derivatives highlighted their molecular structures confirmed by single crystal X-ray diffraction method. This suggests potential applications in understanding molecular interactions and design (Kumara et al., 2017).
Antioxidant and α-Glucosidase Inhibitory Activities
Compounds containing pyrazole rings have been synthesized and characterized for their reactivity, including antioxidant and α-glucosidase inhibitory activities. These findings suggest potential therapeutic applications (Pillai et al., 2019).
Catalysis
Studies have also demonstrated the synthesis of similar compounds through catalyst-free methods, indicating potential applications in green chemistry and catalysis (Liu et al., 2014).
Diuretic Activity
Research on biphenyl benzothiazole-2-carboxamide derivatives, which are structurally similar, has shown promising diuretic activity, suggesting potential medical applications (Yar & Ansari, 2009).
Synthesis and Characterization
Further studies have focused on the synthesis and detailed characterization of these compounds, shedding light on their chemical properties and potential applications in various fields, including pharmaceuticals (Kumara et al., 2018).
Antimicrobial Activity
Compounds with pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity, indicating potential use in combating microbial infections (Abunada et al., 2008).
Metal-Induced Tautomerization
A study showed the transformation of similar molecules into their corresponding carbene tautomers by metal-induced reactions, suggesting applications in organic synthesis and material science (Ruiz & Perandones, 2009).
Antioxidant Activity
The synthesis of pyranopyrazoles and their evaluation for antioxidant activity indicate potential applications in the development of new antioxidant agents (Aliabadi & Mahmoodi, 2016).
Removal of Industrial Waste
The synthesis of novel nanoadsorbents based on similar compounds for the removal of heavy metals from industrial wastes highlights their potential application in environmental cleanup (Zargoosh et al., 2015).
Eigenschaften
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-11-19-14(10-25-11)17(22)20-12-6-18-21(7-12)8-13-9-23-15-4-2-3-5-16(15)24-13/h2-7,10,13H,8-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOJIWYQLUIVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylpropanamide](/img/structure/B2489946.png)
![N-(2,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2489947.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2489951.png)
![1-cinnamyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B2489952.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2489953.png)

![(1E)-3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide](/img/structure/B2489957.png)
![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489962.png)

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2489966.png)
![Ethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2489967.png)
